ハロファンタリン

概要

説明

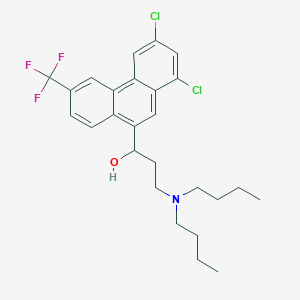

ハロファントリンは、主にマラリアの治療に使用される合成抗マラリア薬です。 これは、キニーネやルメファントリンなどの他の抗マラリア薬を含むフェナントレン系化合物に属します 。 ハロファントリンは、最も重症なマラリアを引き起こす寄生虫であるマラリア原虫の多剤耐性株に対する有効性で知られています .

科学的研究の応用

Halofantrine has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactions of phenanthrene derivatives.

Biology: Employed in research on malaria parasites, particularly in understanding drug resistance mechanisms.

Medicine: Investigated for its potential use in combination therapies for malaria treatment.

Industry: Used in the development of new antimalarial drugs and in the study of drug metabolism and pharmacokinetics

作用機序

ハロファントリンの正確な作用機序は完全に解明されていません。 以下を含むと考えられます。

Safety and Hazards

Halofantrine can cause abdominal pain, diarrhoea, vomiting, rash, headache, itching and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .

将来の方向性

Halofantrine is only used to treat malaria. It is not used to prevent malaria (prophylaxis) because of the risk of toxicity and unreliable absorption . The absorption of halofantrine is erratic, but is increased when taken with fatty food . Because of fears of toxicity due to increased halofantrine blood levels, halofantrine should be taken on an empty stomach .

生化学分析

Biochemical Properties

Halofantrine appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Cellular Effects

Halofantrine acts as a blood schizonticide, proving effective against multi-drug resistant P. falciparum malaria . It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite .

Molecular Mechanism

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite . Halofantrine has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Dosage Effects in Animal Models

A study evaluated the hematological and biochemical effect of doses of Halofantrine hydrochloride on female albino rats . The activities of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), total cholesterol (TC), triacylglycerol (TG), high density lipoprotein (HDL), and low-density lipoprotein (LDL) increased significantly . The full blood count increased in a dose-dependent manner .

Metabolic Pathways

準備方法

合成経路と反応条件

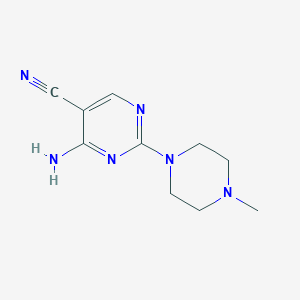

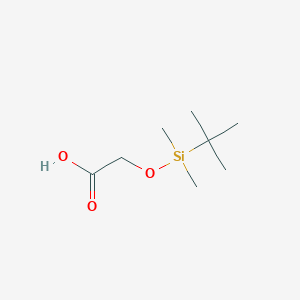

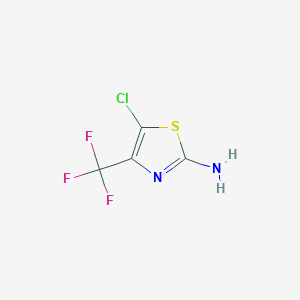

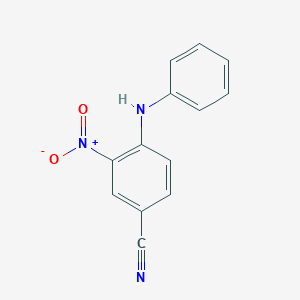

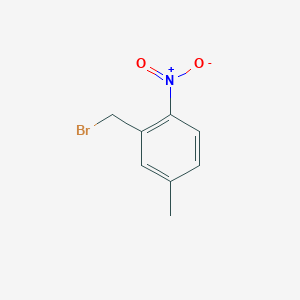

ハロファントリンの合成には、容易に入手可能な前駆体から始まるいくつかのステップが含まれます。 主要なステップには、置換フェナントレンコアの形成と、ジブチルアミノ基の導入が含まれます。 反応条件には一般的に以下が含まれます。

フェナントレンコアの形成: このステップには、適切な芳香族前駆体の環化が、酸性または塩基性条件下で行われます。

ジブチルアミノ基の導入: これは、求核置換反応によって達成され、ジブチルアミンがフェナントレンコアに導入されます.

工業的製造方法

ハロファントリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収量と純度を最適化するために設計されており、多くの場合以下が含まれます。

バッチまたは連続フロー反応器: 反応条件を一定に保ち、スループットを向上させるため。

化学反応解析

反応の種類

ハロファントリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ハロファントリンは、主に肝臓で、さまざまな代謝物に酸化される可能性があります。

還元: それほど一般的ではありませんが、還元反応は特定の条件下で発生する可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなど。過剰な酸化を防ぐため、制御された条件下で使用されます。

還元剤: 水素化ホウ素ナトリウムなど。特定の還元反応で使用されます。

求核剤: ジブチルアミンなど。置換反応で使用されます.

主要生成物

これらの反応によって形成される主要生成物には、さまざまな酸化代謝物が含まれ、多くの場合、より極性が高く、体からより容易に排泄されます .

科学研究の応用

ハロファントリンには、以下を含むいくつかの科学研究の応用があります。

化学: フェナントレン誘導体の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 特に薬剤耐性メカニズムの理解において、マラリア原虫の研究に使用されます。

医学: マラリア治療のための併用療法における潜在的な使用について調査されています。

化学反応の分析

Types of Reactions

Halofantrine undergoes several types of chemical reactions, including:

Oxidation: Halofantrine can be oxidized to form various metabolites, primarily in the liver.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Halofantrine can undergo nucleophilic substitution reactions, particularly involving its amino group.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used under controlled conditions to avoid over-oxidation.

Reducing Agents: Like sodium borohydride, used in specific reduction reactions.

Nucleophiles: Such as dibutylamine, used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized metabolites, which are often more polar and can be excreted more easily from the body .

類似化合物との比較

ハロファントリンは、多くの場合、以下の他の抗マラリア薬と比較されます。

キニーネ: どちらの薬剤もフェナントレン系に属し、類似の作用機序を共有しています。

ルメファントリン: 構造と機能が似ていますが、ルメファントリンは、アルテメテルとの併用で、効果を高めるために使用されることが多いです.

ハロファントリンのユニークな点は、多剤耐性マラリアを治療できることであり、この病気との戦いに貴重なツールとなっています .

特性

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69756-53-2, 66051-76-1, 66051-74-9 | |

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

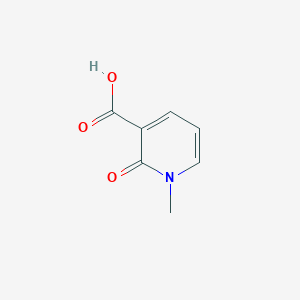

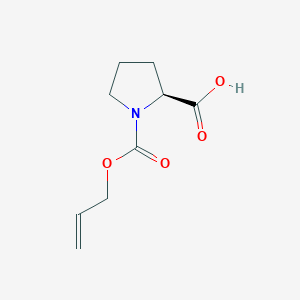

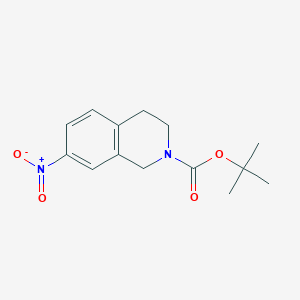

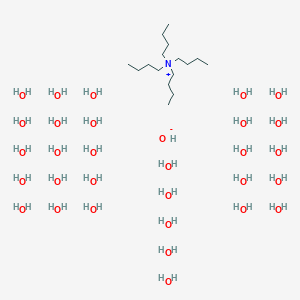

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of halofantrine against Plasmodium falciparum?

A1: While the exact mechanism of action is not fully understood, it is suggested that halofantrine, similar to other antimalarials like quinine and mefloquine, inhibits the formation of hemozoin []. Hemozoin formation is a crucial detoxification pathway for Plasmodium falciparum within red blood cells. By inhibiting this process, halofantrine allows the accumulation of toxic heme, ultimately leading to parasite death.

Q2: Are there any studies investigating the stereospecificity of halofantrine's effects?

A2: Yes, studies have shown that the (+)-halofantrine enantiomer is more cardiotoxic than the (-)-halofantrine enantiomer []. Interestingly, the carbon atom configuration adjacent to the aromatic ring is the same in both (+)-halofantrine and quinidine, another drug known for cardiotoxicity. This structural similarity suggests a potential stereospecific component to the cardiotoxicity observed with both agents.

Q3: What is the molecular formula and weight of halofantrine hydrochloride?

A3: The molecular formula of halofantrine hydrochloride is C26H31Cl2F6NO•HCl, and its molecular weight is 592.4 g/mol [].

Q4: Which spectroscopic techniques are useful for characterizing halofantrine?

A4: Both infrared (IR) and Raman spectroscopy have proven valuable for characterizing halofantrine []. Specifically, UV resonance Raman spectroscopy, with an excitation wavelength of 244 nm, reveals strong enhancements of Raman bands at 1621 and 1590 cm-1. These enhancements allow for the detection of halofantrine even at low concentrations in biological environments.

Q5: Does halofantrine interact with lipid bilayers?

A5: Yes, studies using differential scanning calorimetry (DSC) have shown that halofantrine interacts with both phosphatidylcholine and phosphatidylethanolamine bilayers, causing changes in their thermotropic properties []. This interaction suggests that halofantrine's perturbation of phospholipids could contribute to its pharmacodynamic effects.

Q6: Have any computational chemistry techniques been employed to study halofantrine?

A6: Density functional theory (DFT) calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been used to calculate the Raman spectrum of halofantrine and aid in assigning its vibrational modes []. DFT calculations also reveal a strong electron density distribution across the phenanthrene ring of halofantrine. This distribution, along with the electron-withdrawing effects of the Cl and CF3 substituents, supports the hypothesis of π-π stacking as a potential mechanism for halofantrine's interaction with biological targets.

Q7: How is halofantrine metabolized in the body?

A8: Halofantrine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 []. N-desbutylhalofantrine is the major metabolite of halofantrine in humans [, , , ].

Q8: Does the presence of food affect the pharmacokinetics of halofantrine?

A9: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of halofantrine. Studies have shown that the presence of lipids leads to a decrease in the desbutylhalofantrine to halofantrine ratio, particularly for the (-) enantiomer []. Furthermore, peanut oil administration resulted in a two- to threefold increase in the plasma area under the curve (AUC) of halofantrine enantiomers, indicating enhanced absorption [].

Q9: Does halofantrine affect the pharmacokinetics of other drugs?

A10: Yes, halofantrine can interact with other drugs, primarily by inhibiting CYP2D6 activity [, ]. This inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by CYP2D6, potentially leading to toxicity.

Q10: Does halofantrine accumulate in the body?

A11: Yes, halofantrine exhibits extensive accumulation in the body []. This accumulation is evident from the long elimination half-life (t1/2) observed for both halofantrine and its desbutyl metabolite.

Q11: How is the in vitro activity of halofantrine assessed?

A12: The in vitro activity of halofantrine against Plasmodium falciparum is commonly assessed using the isotopic semimicro drug susceptibility test []. This test measures the drug concentration required to inhibit parasite growth by 50% (IC50).

Q12: Have any animal models been used to study halofantrine's efficacy?

A13: Yes, the Plasmodium berghei-infected mouse model has been employed to investigate the efficacy and pharmacokinetics of halofantrine formulations, including nanocapsule formulations [].

Q13: Is there evidence of halofantrine resistance in Plasmodium falciparum?

A14: Yes, there have been reports of halofantrine resistance emerging in areas where the drug has been used extensively, such as Thailand [, , ]. One study identified a case of recrudescent Plasmodium falciparum infection after halofantrine treatment, suggesting type RI resistance [].

Q14: Does cross-resistance exist between halofantrine and other antimalarial drugs?

A15: Studies indicate a positive correlation between the activities of mefloquine and halofantrine, suggesting the possibility of cross-resistance between these drugs []. Similarly, a positive correlation between the activities of chloroquine and quinine suggests cross-resistance. Conversely, a negative correlation was observed between chloroquine and either mefloquine or halofantrine.

Q15: What are the known cardiac effects associated with halofantrine?

A16: Halofantrine has been associated with QT interval prolongation on electrocardiograms (ECGs), which is a risk factor for cardiac arrhythmias [, , ]. This effect appears to be dose-dependent and more pronounced with the (+)-halofantrine enantiomer [, ].

Q16: Does halofantrine exhibit any hepatotoxicity?

A17: Studies in rats have shown that halofantrine administration can lead to increased levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver damage [, , ]. This effect is thought to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and decreased antioxidant levels in the liver.

Q17: Have any novel drug delivery systems been explored for halofantrine?

A18: Yes, researchers have investigated nanocapsule formulations of halofantrine to improve its parenteral delivery []. These formulations have shown promising results in preclinical studies, demonstrating improved pharmacokinetic profiles and enhanced efficacy compared to conventional intravenous halofantrine preparations.

Q18: What analytical techniques are commonly employed for the quantification of halofantrine and its metabolites in biological samples?

A19: High-performance liquid chromatography (HPLC) is widely used for quantifying halofantrine and its metabolites in biological samples [, , , , ]. Various HPLC methods have been developed and validated for this purpose, utilizing different detection techniques like photodiode array detection and peroxyoxalate chemiluminescence detection.

Q19: Are there any alternative analytical methods for halofantrine analysis?

A20: Researchers have explored spectrophotometric methods for the determination of halofantrine in pure and tablet dosage forms []. These methods utilize hydrotropic solubilization techniques to enhance halofantrine's solubility in aqueous media, allowing for spectrophotometric quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)